molecular formula C15H15N5O2S B7711023 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B7711023
M. Wt: 329.4 g/mol
InChI Key: PYDNTFXONQRTDS-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of oxadiazole and thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:

    Formation of 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Formation of 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling of the two rings: The oxadiazole and thiadiazole rings are then coupled through a butanamide linker using appropriate coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: Known for their anticancer and antimicrobial activities.

    1,3,4-thiadiazole derivatives: Known for their broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties.

Uniqueness

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is unique due to the combination of both oxadiazole and thiadiazole rings in its structure, which may confer enhanced biological activities and a broader spectrum of applications compared to compounds containing only one of these rings.

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-5-7-11(8-6-10)14-18-13(22-20-14)4-2-3-12(21)17-15-19-16-9-23-15/h5-9H,2-4H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDNTFXONQRTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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